

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyclohexylcyclohexanone

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Compound of Interest

Compound Name: **2-Cyclohexylcyclohexanone**

Cat. No.: **B167041**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Cyclohexylcyclohexanone**. Due to the limited availability of publicly accessible, detailed experimental spectra for this specific compound, this document presents a compilation of predicted data based on the analysis of its functional groups and comparison with structurally similar compounds. It includes structured data tables for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Introduction to 2-Cyclohexylcyclohexanone

2-Cyclohexylcyclohexanone is a cyclic ketone that features a cyclohexane ring substituted at the 2-position with a cyclohexyl group. Its structure combines the features of a saturated carbocyclic ring with a ketone functional group, making it a subject of interest in organic synthesis. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Spectroscopic Data Presentation

The following tables summarize the predicted quantitative data for the IR and NMR spectra of **2-Cyclohexylcyclohexanone**. This data is based on established correlation tables and

spectral data of analogous compounds, such as cyclohexanone.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Cyclohexylcyclohexanone**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 2.2 - 2.5	Multiplet	3H	Protons on carbons adjacent to the carbonyl group (α -protons)
~ 1.2 - 2.0	Multiplets	17H	Remaining cyclohexyl and cyclohexanone ring protons

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Cyclohexylcyclohexanone**

Chemical Shift (δ , ppm)	Carbon Assignment
~ 210 - 215	C=O (Carbonyl carbon)
~ 50 - 60	CH group connecting the two rings
~ 40 - 45	CH ₂ group adjacent to the carbonyl
~ 25 - 35	Remaining CH ₂ groups of both rings

Table 3: Predicted IR Spectroscopic Data for **2-Cyclohexylcyclohexanone**

Wavenumber (cm $^{-1}$)	Intensity	Vibrational Mode	Functional Group
~ 2850 - 2930	Strong	C-H Stretch	Aliphatic C-H
~ 1715	Strong, Sharp	C=O Stretch	Ketone
~ 1450	Medium	CH ₂ Scissoring	Alkane

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **2-Cyclohexylcyclohexanone**.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of purified **2-Cyclohexylcyclohexanone**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- ^1H NMR Data Acquisition:
 - The ^1H NMR spectrum is to be recorded on a 400 MHz (or higher) spectrometer.
 - A standard one-pulse sequence is to be used.
 - Key acquisition parameters should include a spectral width of approximately 15 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.
 - Typically, 16 to 32 scans are co-added to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Data Acquisition:
 - The ^{13}C NMR spectrum is to be recorded on the same spectrometer, operating at a frequency of approximately 100 MHz for ^{13}C nuclei.
 - A proton-decoupled pulse program (e.g., zgpg30) should be utilized to obtain a spectrum with singlet peaks for each unique carbon atom.
 - A spectral width of approximately 220 ppm is appropriate.

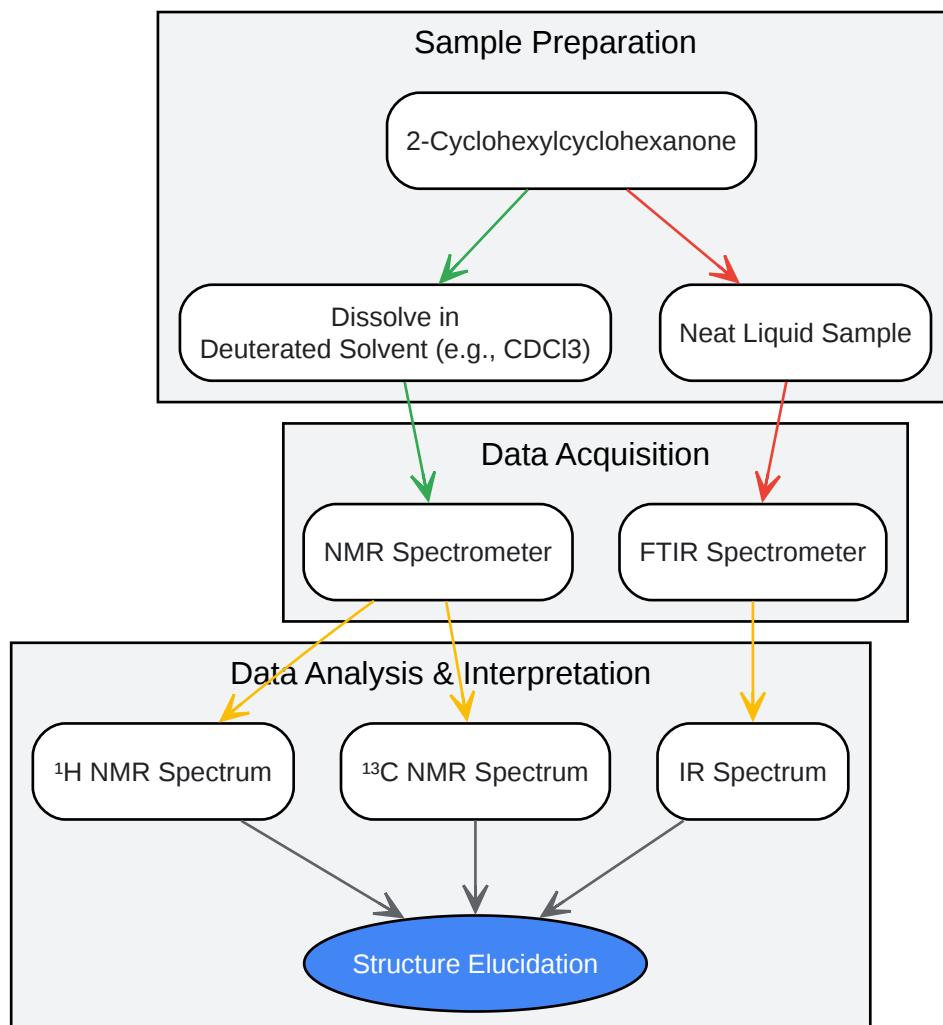
- To obtain a good signal-to-noise ratio, a larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.

3.2 Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal of the FTIR spectrometer is clean.
 - Record a background spectrum of the empty ATR crystal.
 - Place a small drop of neat **2-Cyclohexylcyclohexanone** liquid directly onto the ATR crystal.
- Data Acquisition:
 - Acquire the IR spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add 16 to 32 scans to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

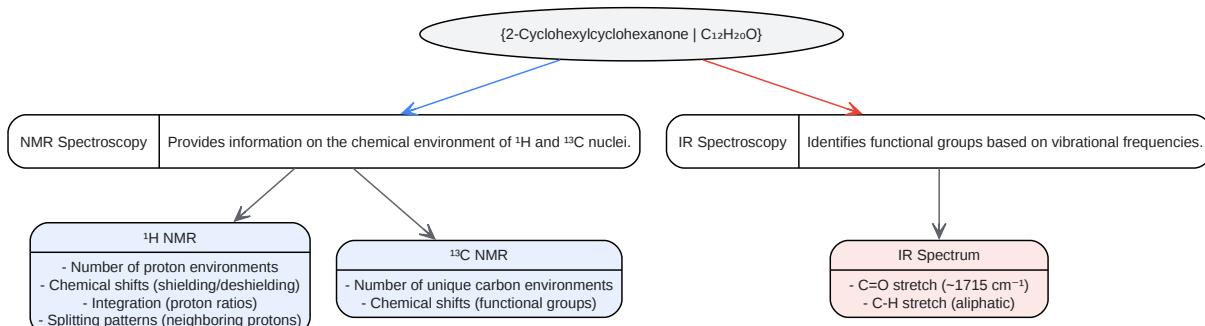
Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like **2-Cyclohexylcyclohexanone** and the relationship between the different spectroscopic techniques.



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Caption: Workflow for Spectroscopic Analysis of **2-Cyclohexylcyclohexanone**.

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Caption: Relationship between Spectroscopic Techniques for **2-Cyclohexylcyclohexanone**.

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